molecular formula C7H5FO3 B1605158 2-Fluoro-4,5-dihydroxybenzaldehyde CAS No. 71144-36-0

2-Fluoro-4,5-dihydroxybenzaldehyde

Cat. No. B1605158
CAS RN: 71144-36-0
M. Wt: 156.11 g/mol
InChI Key: FXDGVLXBUNQEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576088B2

Procedure details

To a cooled (−78° C.) solution of 6-fluoroveratraldehyde (2 g, 10.9 mmol) in dichloromethane (40 mL) was added a solution of boron tribromide in dichloromethane (1M, 44 mL, 44 mmol, 4.0 eq.). The reaction was allowed to reach room temperature and was stirred overnight. The reaction mixture was partitioned between ice water and diethyl ether. The aqueous layer was extracted with diethyl ether. The combined organic layer was washed with water dried over sodium sulfate and filtered. Volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (1.71 mg, quant.) as a dark solid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([O:10]C)=[C:4]([O:12]C)[CH:3]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([OH:10])=[CH:6][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C(C=C1C=O)OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
44 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ice water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C(=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.